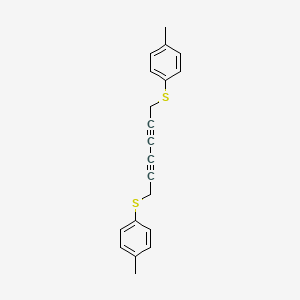
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is an organic compound characterized by the presence of a hexadiyne core linked to two 4-methylbenzene groups via disulfide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) typically involves the coupling of 4-methylbenzenethiol with a hexadiyne derivative under oxidative conditions. Common reagents used in this synthesis include iodine or other oxidizing agents to facilitate the formation of disulfide bonds .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques involving batch reactors and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: DTT or TCEP are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its unique structural features. The disulfide bonds may play a role in redox reactions, while the aromatic rings may participate in π-π interactions with other aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Hexa-2,4-diyne-1,6-diyl-bis(4-hexyloxybenzoate): Similar hexadiyne core but different substituents.
1,6-Bis(4-methoxyphenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: Similar hexadiyne core with different functional groups.
Uniqueness: 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfanediyl)bis(4-methylbenzene) is unique due to the presence of disulfide bonds linking the hexadiyne core to the aromatic rings
Eigenschaften
CAS-Nummer |
75368-08-0 |
|---|---|
Molekularformel |
C20H18S2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
1-methyl-4-[6-(4-methylphenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene |
InChI |
InChI=1S/C20H18S2/c1-17-7-11-19(12-8-17)21-15-5-3-4-6-16-22-20-13-9-18(2)10-14-20/h7-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
FOICHVKTBQVRPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC#CC#CCSC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


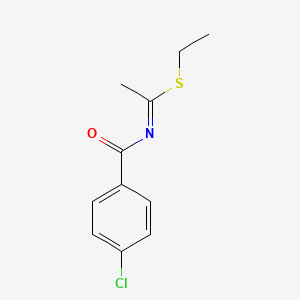
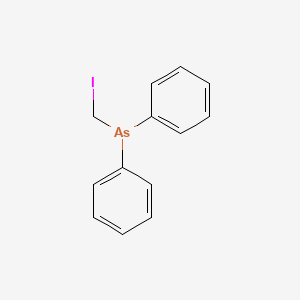
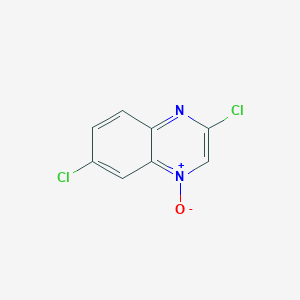
![Ethyl 3-[diethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14435473.png)

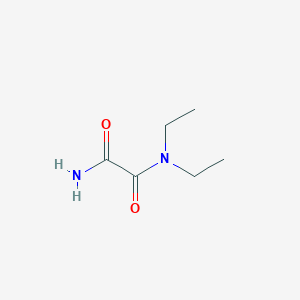
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
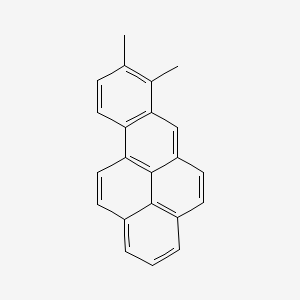
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
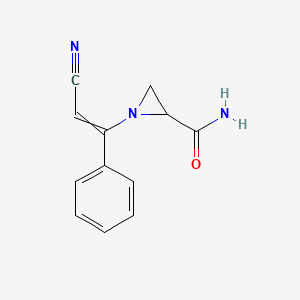
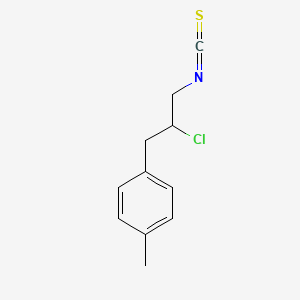

![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
